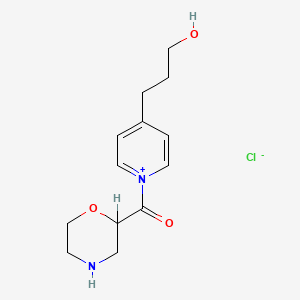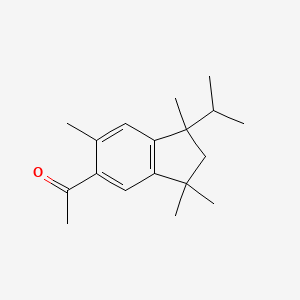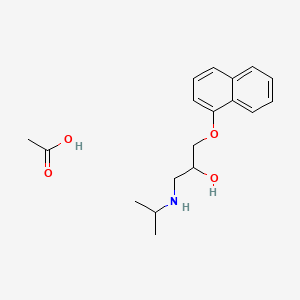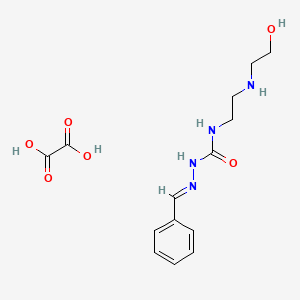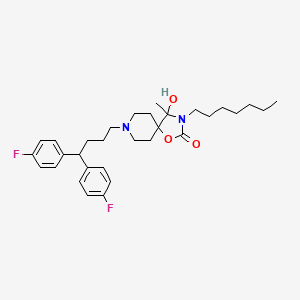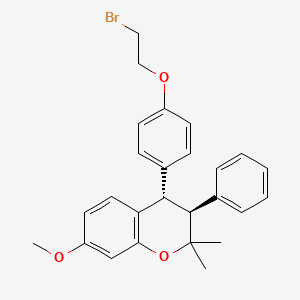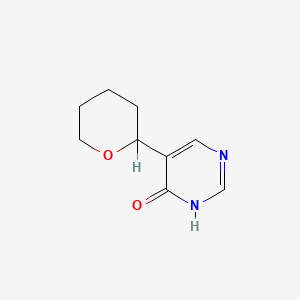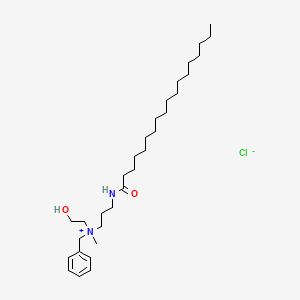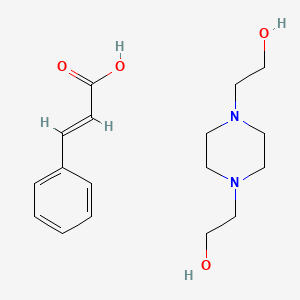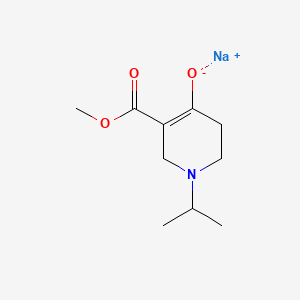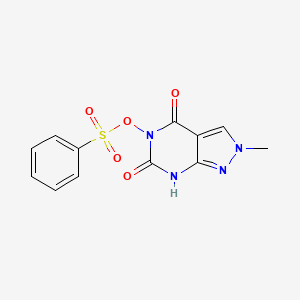
2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate is a complex organic compound known for its intriguing structure and diverse range of applications in various scientific fields. Its multifaceted nature arises from the unique combination of the pyrazolopyrimidinone and benzenesulfonate moieties, making it a significant subject of study in organic and medicinal chemistry.
Méthodes De Préparation
The preparation of 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate involves several synthetic routes:
Synthetic Routes and Reaction Conditions
: One common method involves the reaction of 2-methylpyrazolo[3,4-d]pyrimidin-4,6-dione with benzenesulfonyl chloride under basic conditions. Typically, solvents like dichloromethane or toluene are used, and the reaction is catalyzed by bases such as triethylamine or pyridine.
Industrial Production Methods
: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and yield optimization. Reaction conditions are meticulously monitored to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate undergoes various chemical reactions:
Types of Reactions
: The compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles like ammonia or primary amines under appropriate conditions.
Major Products
: The major products of these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amino derivatives.
Applications De Recherche Scientifique
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate finds extensive use in various scientific domains:
Chemistry
: In organic synthesis, it serves as a building block for the preparation of more complex molecules.
Biology
: It is utilized in biochemical assays to study enzyme interactions and molecular pathways.
Medicine
: The compound has potential therapeutic applications, including anti-inflammatory and anti-cancer activities.
Industry
: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The exact mechanism by which 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate exerts its effects varies based on its application:
Molecular Targets
: In medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease pathways.
Pathways Involved
: It can modulate signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate offers unique advantages:
Uniqueness
: Its dual functional groups (pyrazolopyrimidinone and benzenesulfonate) allow for diverse chemical reactivity and biological activity.
Similar Compounds
: Related compounds include 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl chloride and 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl acetate, which share the pyrazolopyrimidinone core but differ in their substituents, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
10505-24-5 |
|---|---|
Formule moléculaire |
C12H10N4O5S |
Poids moléculaire |
322.30 g/mol |
Nom IUPAC |
(2-methyl-4,6-dioxo-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate |
InChI |
InChI=1S/C12H10N4O5S/c1-15-7-9-10(14-15)13-12(18)16(11(9)17)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,18) |
Clé InChI |
IGCGKYJMDSKNSM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=N1)NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



